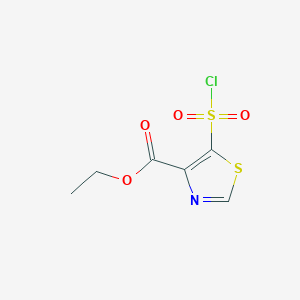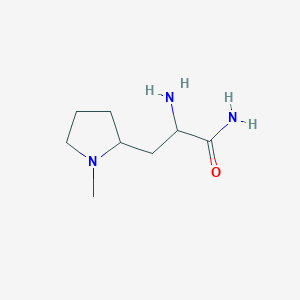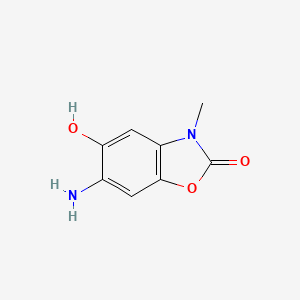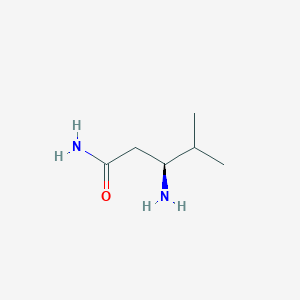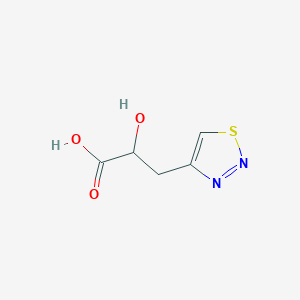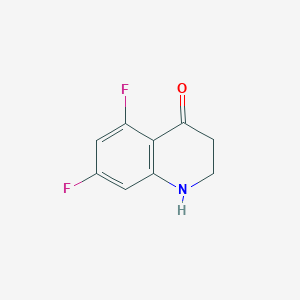![molecular formula C7H17NO2 B13295793 2-[(2-Methylpropyl)amino]propane-1,3-diol](/img/structure/B13295793.png)
2-[(2-Methylpropyl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)amino]propane-1,3-diol is an organic compound with the molecular formula C7H17NO2. It is a type of aminodiol, characterized by the presence of both amino and hydroxyl functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]propane-1,3-diol typically involves the reaction of 2-methylpropylamine with glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows: [ \text{2-Methylpropylamine} + \text{Glycidol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[(2-Methylpropyl)amino]propane-1,3-diol is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2-[(2-Methylpropyl)amino]propane-1,3-diol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl groups can participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar structure but lacks the 2-methylpropyl group.
2-Amino-1,3-propanediol: Lacks the methyl group at the 2-position.
2-Methyl-1,3-propanediol: Lacks the amino group.
Uniqueness
2-[(2-Methylpropyl)amino]propane-1,3-diol is unique due to the presence of both the 2-methylpropyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(2-methylpropylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)3-8-7(4-9)5-10/h6-10H,3-5H2,1-2H3 |
InChI Key |
ABSAHPVTLXJNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)phenyl]ethane-1-thiol](/img/structure/B13295715.png)
![1-Propyl-1,7-diazaspiro[4.5]decane](/img/structure/B13295716.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13295718.png)
![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid](/img/structure/B13295741.png)

